2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Description
This compound is a derivative of thieno[3,2-d]pyrimidin-4-one, which is a heterocyclic compound . It has a sulfur-containing ring (thieno) fused with a pyrimidine ring. The molecule also contains a fluorophenyl group, a methoxyphenyl group, and a methylsulfanyl group attached to different positions of the heterocyclic core .
Scientific Research Applications
Synthesis and Antitumor Activity
A range of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-[(4-Fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one, demonstrated potent anticancer activity against various human cancer cell lines. These compounds, through structural modifications, showed comparable or nearly as active effects as doxorubicin on human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cell lines, highlighting their potential as antitumor agents (Hafez & El-Gazzar, 2017).
Regioselective Synthesis
The highly regioselective synthesis of 3,6-disubstituted 2-(methylsulfanyl)pyrimidin-4(3H)-ones presents a significant methodological advance in the chemical manipulation of thieno[3,2-d]pyrimidine derivatives. This process facilitates the creation of compounds with potential biological activities by enabling the introduction of various functional groups in a controlled manner, thus expanding the chemical diversity and potential applicability of such molecules in medicinal chemistry (dos Santos et al., 2015).
Dual Inhibitory Activity on Enzymes
Compounds based on the thieno[2,3-d]pyrimidine scaffold, structurally related to the query compound, have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). One particular compound demonstrated the most potent dual inhibitory activity known to date against both human TS and DHFR, underscoring the therapeutic potential of such molecules in the treatment of diseases where inhibition of these enzymes is beneficial (Gangjee et al., 2008).
Anti-Inflammatory and Analgesic Activities
The synthesis of novel pyrimidine derivatives, including structures analogous to the query compound, has shown significant anti-inflammatory and analgesic activities. These activities highlight the potential of such compounds in the development of new therapeutic agents aimed at treating inflammation and pain, with the nature of the substituent playing a major role in their efficacy (Muralidharan, James Raja, & Deepti, 2019).
Properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O2S2/c1-25-17-5-3-2-4-16(17)23-19(24)18-15(10-11-26-18)22-20(23)27-12-13-6-8-14(21)9-7-13/h2-9H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOWYMMAXYSBDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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